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Get Quote

The transition from traditional dSTORM to "self-blinking" Single-Molecule Localization

Microscopy (SMLM) represents a paradigm shift in super-resolution imaging.[1] Traditional

dSTORM relies on toxic redox buffers (e.g., mercaptoethylamine, oxygen scavengers) to force

fluorophores into dark states.[1] These buffers are incompatible with live-cell physiology and

degrade sample integrity over time.[1]

HM-JF526 NHS and HM-SiR are the two pillars of the "Hydroxymethyl" (HM) dye class.[1] They

utilize a chemically engineered intramolecular spirocyclization equilibrium to blink

spontaneously in physiological buffers (PBS) or live-cell media.[1]

HM-SiR (Far-Red): The established standard for live-cell SMLM, offering deep tissue

penetration and minimal phototoxicity.[1]

HM-JF526 (Yellow/Green): The newer spectral partner, enabling high-photon-budget

multicolor SMLM without chromatic aberration issues often associated with blue dyes.[1]

This guide analyzes their physicochemical properties, blinking kinetics, and suitability for

specific SMLM workflows.
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Mechanism of Action: The Hydroxymethyl Switch[1]
Unlike dSTORM dyes (e.g., Alexa Fluor 647) that require external reducing agents, HM dyes

possess an intrinsic "chemical switch."[1] The substitution of the carboxyl group with a

hydroxymethyl group shifts the equilibrium towards the non-fluorescent (closed) lactone form.

[1][2][3][4]

At physiological pH (7.4), the dye exists primarily in the dark state (>99%), thermally fluctuating

to the fluorescent zwitterion state.[1] This stochastic switching creates the "blinking" required

for localization.[1]

Figure 1: Spontaneous Blinking Equilibrium[1]
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Caption: The thermodynamic equilibrium between the dark lactone and bright zwitterion states

is tuned by the hydroxymethyl moiety, eliminating the need for blinking buffers.

Technical Comparison: HM-JF526 vs. HM-SiR
The choice between HM-JF526 and HM-SiR is rarely binary; they are often complementary.[1]

However, their photophysical differences dictate their optimal use cases.[1]

Table 1: Photophysical & Kinetic Profile
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Feature HM-JF526 NHS HM-SiR (NHS/Halo)

Spectral Region Yellow/Green Far-Red

Excitation Max 526 nm 650 nm

Emission Max 550 nm 670 nm

Laser Line
532 nm or 514 nm (optimal),

488 nm (sub-optimal)
640 nm or 647 nm

Blinking Mechanism Spontaneous (Hydroxymethyl) Spontaneous (Hydroxymethyl)

Photon Count (

)
~571 photons/event ~400–600 photons/event

Localization Precision (

)
~25 nm ~28 nm

(Equilibrium)
0.0050 (Tuned for high

density)
0.0043 (Similar range)

Primary Utility
2-Color SMLM, Fixed Cell

(Antibody)

Live Cell (HaloTag), Deep

Imaging

Key Insight: HM-JF526 provides a critical spectral window (526 nm) that was previously difficult

for self-blinking dyes.[1] While HM-SiR is the gold standard for live-cell imaging due to low

phototoxicity, HM-JF526 offers higher quantum efficiency (

vs

for SiR), resulting in brighter single-molecule events relative to background [1, 2].[1]

Experimental Workflows
Protocol A: Two-Color "No-Wash" SMLM (Fixed Cells)
Target: Simultaneous imaging of Microtubules (Green) and Mitochondria (Red) without buffer

exchange.[1]

Reagents:
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Secondary Ab 1: Goat anti-Mouse labeled with HM-JF526 NHS.[1][2][3]

Secondary Ab 2: Goat anti-Rabbit labeled with HM-SiR NHS.[1]

Workflow Diagram:

Phase 1: Conjugation

Phase 2: Staining

Phase 3: Imaging
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Caption: Workflow for dual-color buffer-free SMLM. Note the absence of reducing buffers in

Phase 3.[1]

Step-by-Step Methodology:

Conjugation: React HM-JF526 NHS with the antibody at a molar ratio of 20:1 (Dye:Protein)

in 0.1 M NaHCO3 (pH 8.[1]3) for 1 hour. Purify using a desalting column (e.g., PD MiniTrap

G-25) to remove unreacted dye.[1] Critical: Aim for a Degree of Labeling (DOL) of 2–4.[1]

Higher DOL can cause quenching.[1]

Fixation: Fix cells with 3% Paraformaldehyde + 0.1% Glutaraldehyde to preserve

ultrastructure.[1]
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Staining: Immunostain using standard protocols.

Imaging: Place sample in standard PBS.

Channel 1 (HM-SiR): Excite at 640 nm.[1][2]

Channel 2 (HM-JF526): Excite at 532 nm or 561 nm.[1]

Acquisition: Collect 10,000–30,000 frames at 20–50 ms exposure. No UV activation is

required [1].[1][2][3][5]

Data Analysis & Performance Metrics
When comparing data quality, HM-JF526 often yields superior localization precision in the

green channel compared to traditional photoactivatable proteins (e.g., mEos), but requires

careful handling of background fluorescence.[1]

Photon Budget: HM-JF526 emits ~571 photons per blink.[1][5] Using the formula

, where

is the PSF standard deviation, the theoretical precision is high (~25 nm) [1].[1]

Duty Cycle: Both dyes have low duty cycles (<1%), essential for preventing signal overlap in

dense structures like actin or tubulin.[1]

Background: Because these dyes are "always off" until they blink, the background in PBS is

significantly lower than standard fluorophores, but slightly higher than photoactivatable dyes

that are permanently dark until activated.[1]

Troubleshooting Table:
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Issue Probable Cause Solution

Low Blinking Rate pH is too high (>7.[1]8)

Adjust imaging buffer to pH

7.2–7.[1]4. Protonation drives

the ON state.[1]

High Background Unwashed free dye

HM dyes are fluorogenic but

free dye can still blink.[1] Wash

extensively or use optical

sectioning (HILO/TIRF).[1]

Bleaching Laser power too high

HM dyes are robust, but 1-5

kW/cm² is sufficient.[1] Do not

use maximal dSTORM power.

[1]

Conclusion
For researchers requiring multi-color, buffer-free super-resolution, the combination of HM-
JF526 NHS and HM-SiR is currently the most robust small-molecule solution available.[1]

Choose HM-SiR for live-cell intracellular targets (via HaloTag) or when deep-tissue imaging

is required.[1]

Choose HM-JF526 NHS to complement HM-SiR in fixed-cell immunofluorescence, enabling

2-color nanoscopy with standard 532/640 nm laser lines.[1]

The ability to image in PBS without thiol-based buffers preserves cellular morphology and

allows for correlative imaging workflows that were previously impossible with standard

dSTORM dyes.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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